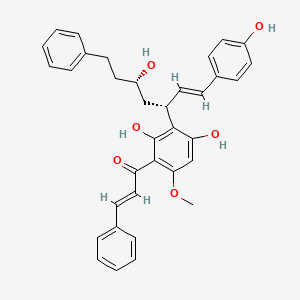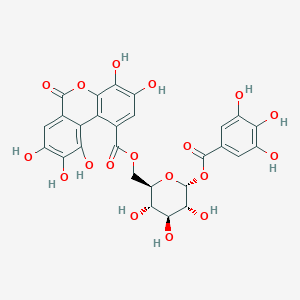
1-O-galloyl-6-O-luteoyl-alpha-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-galloyl-6-O-luteoyl-alpha-D-glucose is a natural product found in Phyllanthus niruri with data available.
Aplicaciones Científicas De Investigación
Antimalarial and Antiparasitic Activity
1-O-galloyl-6-O-luteoyl-alpha-D-glucose has demonstrated significant antiparasitic and antimalarial properties. In a study conducted by Subeki et al. (2005), this compound showed inhibitory activity against Babesia gibsoni and Plasmodium falciparum, the parasites responsible for canine babesiosis and malaria, respectively, indicating its potential use in treating these infections (Subeki et al., 2005).
Antidiabetic Properties
Research by Ren, Himmeldirk, and Chen (2006) explored the structure-activity relationship of compounds similar to 1-O-galloyl-6-O-luteoyl-alpha-D-glucose, finding that such compounds have insulin mimetic properties. This indicates a potential role in managing diabetes by stimulating glucose transport and reducing blood glucose levels (Ren, Himmeldirk, & Chen, 2006).
Synthesis and Structural Analysis
The synthesis of gallotannins, including variants of 1-O-galloyl-6-O-luteoyl-alpha-D-glucose, has been a subject of research to understand their chemical structures and properties. He et al. (2001) synthesized variants of this compound and analyzed their structures using NMR and TLC, contributing to the understanding of their chemical behavior (He et al., 2001).
Role in Gallotannin Biosynthesis
Studies on the biosynthesis of gallotannins have revealed the role of 1-O-galloyl-6-O-luteoyl-alpha-D-glucose and related compounds. Niemetz and Gross (1998) identified enzymes that catalyze the formation of gallotannins using 1-O-galloyl-6-O-luteoyl-alpha-D-glucose as a precursor, shedding light on the biosynthetic pathways of these compounds in plants (Niemetz & Gross, 1998).
Therapeutic Potential
The compound's therapeutic potential has been highlighted in various studies. For instance, Adnyana et al. (2001) discovered a derivative of 1-O-galloyl-6-O-luteoyl-alpha-D-glucose with hepatoprotective activity, suggesting its possible use in treating liver diseases (Adnyana et al., 2001).
Propiedades
Nombre del producto |
1-O-galloyl-6-O-luteoyl-alpha-D-glucose |
|---|---|
Fórmula molecular |
C27H22O18 |
Peso molecular |
634.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylate |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)21(37)19(35)13(43-27)5-42-25(40)8-4-12(31)18(34)23-15(8)14-7(26(41)44-23)3-11(30)17(33)20(14)36/h1-4,13,19,21-22,27-38H,5H2/t13-,19-,21+,22-,27-/m1/s1 |
Clave InChI |
WXECVBMGZXQIIU-KFJNVFKXSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C4=C3C5=C(C(=C(C=C5C(=O)O4)O)O)O)O)O)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C4=C3C5=C(C(=C(C=C5C(=O)O4)O)O)O)O)O)O)O)O |
Sinónimos |
1-O-galloyl-6-O-luteoyl-alpha-D-glucose GLAG cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



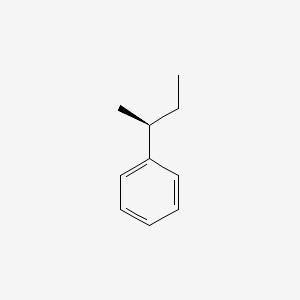
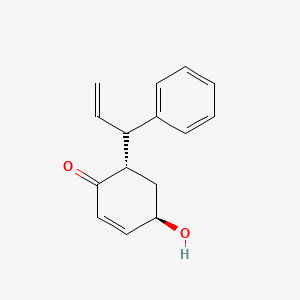
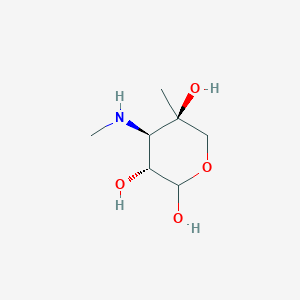
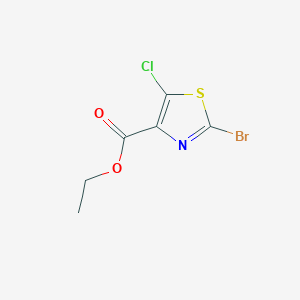
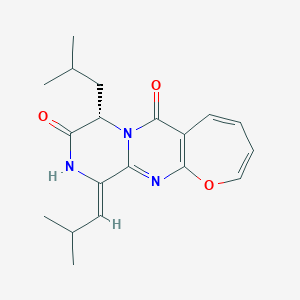
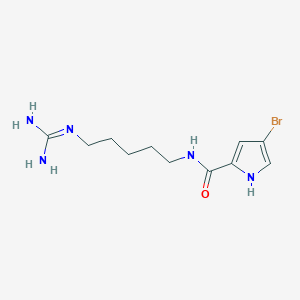
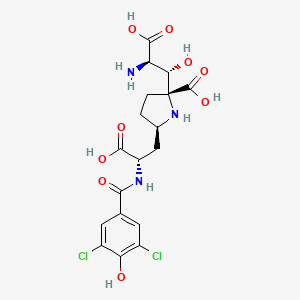


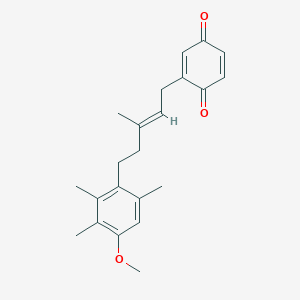
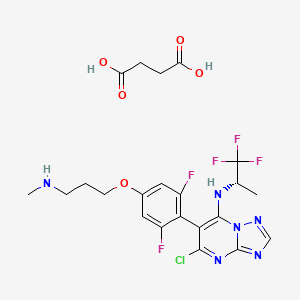
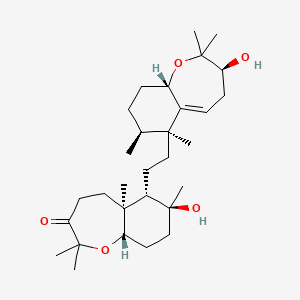
![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)
